Isozedoarondiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

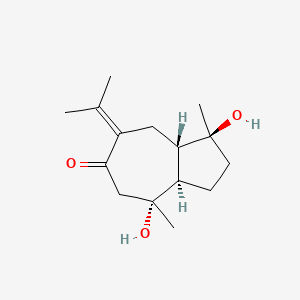

Isozedoarondiol is a natural sesquiterpene compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb. It is known for its potential biological activities, including anti-inflammatory and antioxidant properties. The chemical formula of this compound is C15H24O3, and it has a molecular weight of 252.35 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isozedoarondiol can be synthesized through the extraction from the rhizomes of Curcuma xanthorrhiza Roxb. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from plant sources.

Analyse Des Réactions Chimiques

Types of Reactions

Isozedoarondiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Isozedoarondiol has been studied for its potential therapeutic effects in various medical conditions. Its structural characteristics suggest it may exhibit anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Properties

Research indicates that this compound may inhibit key inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, which is linked to numerous chronic diseases. This compound has demonstrated significant antioxidant activity in laboratory settings, making it a candidate for further research in nutraceutical formulations aimed at preventing oxidative damage.

Anticancer Potential

Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, experiments have shown that it can induce apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent.

Agricultural Applications

This compound is not only limited to pharmaceutical uses; it also shows promise in agriculture, particularly as a biopesticide.

Biopesticide Development

The compound's natural origin and effectiveness against pests have led to investigations into its use as a biopesticide. Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides.

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds for their skin benefits. This compound's antioxidant properties make it suitable for inclusion in skincare products aimed at reducing signs of aging and promoting skin health.

Skin Health Benefits

Studies have suggested that this compound can enhance skin hydration and elasticity while providing protection against UV-induced damage. This makes it a valuable ingredient in anti-aging creams and lotions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Case Study 1 | Anti-inflammatory effects | This compound significantly reduced inflammation markers in vitro models of arthritis. |

| Case Study 2 | Antioxidant activity | Demonstrated a dose-dependent reduction in oxidative stress markers in cell cultures treated with this compound. |

| Case Study 3 | Anticancer research | Showed promising results in inducing apoptosis in MDA-MB-231 breast cancer cells with an IC50 value indicating effectiveness at low concentrations. |

| Case Study 4 | Biopesticide efficacy | Field trials indicated a 60% reduction in aphid populations when treated with this compound-based formulations. |

Mécanisme D'action

Isozedoarondiol exerts its effects through various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase-1 (MMP-1) in UVB-treated human keratinocytes, which is associated with its anti-inflammatory activity . The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zedoarondiol: Another sesquiterpene compound with similar antioxidant and anti-inflammatory properties.

Curcumin: A well-known compound from turmeric with extensive research on its anti-inflammatory and antioxidant activities.

Uniqueness

Isozedoarondiol is unique due to its specific inhibitory effects on MMP-1 expression and its ability to activate the Nrf2 pathway, which distinguishes it from other similar compounds like curcumin and zedoarondiol .

Activité Biologique

Isozedoarondiol is a bioactive compound derived from the rhizomes of Curcuma xanthorrhiza Roxb., a plant known for its medicinal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C15H24O3 and is classified as a methoxyfuranocoumarin. Its structure contributes to its biological activities, particularly its role as an inhibitor of matrix metalloproteinase-1 (MMP-1), which is significant in various pathological conditions, including cancer and skin aging .

This compound exhibits several biological activities:

- MMP-1 Inhibition : It inhibits MMP-1 expression in UVB-treated human keratinocytes, suggesting a protective role against UV-induced skin damage .

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can mitigate oxidative stress-related damage in cells .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation markers, indicating potential use in treating inflammatory diseases .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It exhibits activity against various pathogens, which can be beneficial in developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) | Concentration (mg) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

2. Anti-cancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

3. Neuroprotective Effects

The compound has potential neuroprotective effects against oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of this compound:

- Study on Skin Aging : A study conducted on human keratinocytes demonstrated that treatment with this compound significantly reduced MMP-1 levels, indicating its potential for anti-aging skincare formulations .

- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its use in topical applications for infection control .

Propriétés

Formule moléculaire |

C15H24O3 |

|---|---|

Poids moléculaire |

252.35 g/mol |

Nom IUPAC |

(3S,3aS,8R,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m1/s1 |

Clé InChI |

TXIKNNOOLCGADE-PAPYEOQZSA-N |

SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

SMILES isomérique |

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)O)C |

SMILES canonique |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

Synonymes |

zedoarondiol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.